

# Mass spectrometry of Methyl 3-(2-methylphenyl)-3-oxopropanoate

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## Compound of Interest

Compound Name: Methyl 3-(2-methylphenyl)-3-oxopropanoate

Cat. No.: B177572

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An In-depth Technical Guide to the Mass Spectrometry of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**, a  $\beta$ -keto ester of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents a general experimental protocol for its analysis, and summarizes its key molecular properties.

## Molecular Properties

A foundational understanding of the molecular characteristics of **Methyl 3-(2-methylphenyl)-3-oxopropanoate** is essential for interpreting its mass spectrum.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	192.21 g/mol
IUPAC Name	Methyl 3-(2-methylphenyl)-3-oxopropanoate
CAS Number	5441-21-4
Structure	(Image of the chemical structure of Methyl 3-(2-methylphenyl)-3-oxopropanoate)

## Predicted Electron Ionization (EI) Mass Spectrum

While a publicly available, experimentally verified mass spectrum for **Methyl 3-(2-methylphenyl)-3-oxopropanoate** is not readily available, a predictive spectrum can be constructed based on established fragmentation patterns of  $\beta$ -keto esters and substituted aromatic compounds. The mass spectra of  $\beta$ -keto esters are often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements[1].

The primary fragmentation pathways for **Methyl 3-(2-methylphenyl)-3-oxopropanoate** are anticipated to be:

- **Alpha-Cleavage:** Fission of the bonds adjacent to the carbonyl groups is a dominant fragmentation mechanism[1]. This can result in the loss of a methoxycarbonyl radical ( $\bullet\text{COOCH}_3$ ) or a methylbenzoyl radical ( $\bullet\text{COC}_6\text{H}_4\text{CH}_3$ ).
- **McLafferty Rearrangement:** As a compound with a carbonyl group and available gamma-hydrogens, it may undergo a McLafferty rearrangement, although this is more common in longer-chain esters[1].
- **Aromatic Ring Fragmentation:** The 2-methylphenyl group will also influence the fragmentation, leading to characteristic aromatic ions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

m/z	Predicted Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
192	Moderate	$[C_{11}H_{12}O_3]^+\bullet$	Molecular Ion ( $M^+\bullet$ )
161	Moderate	$[C_{10}H_9O_2]^+$	Loss of a methoxy radical ( $\bullet OCH_3$ )
133	Strong	$[C_9H_9O]^+$	Loss of a methoxycarbonyl radical ( $\bullet COOCH_3$ ) via alpha-cleavage
119	Strong	$[C_8H_7O]^+$	Loss of the ketene group ( $CH_2CO$ ) from the $[M-OCH_3]^+$ ion
105	Moderate	$[C_7H_5O]^+$	Loss of a methyl group from the tolyl cation
91	Strong	$[C_7H_7]^+$	Tropylium ion, characteristic of tolyl-containing compounds
77	Moderate	$[C_6H_5]^+$	Phenyl cation, from cleavage of the tolyl group
59	Moderate	$[C_2H_3O_2]^+$	Methoxycarbonyl cation ( $^+COOCH_3$ )

## Experimental Protocol for GC-MS Analysis

A standard protocol for obtaining the mass spectrum of **Methyl 3-(2-methylphenyl)-3-oxopropanoate** would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

## Sample Preparation

- Dissolve a small amount of **Methyl 3-(2-methylphenyl)-3-oxopropanoate** in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
- Inject 1 µL of the prepared solution into the GC-MS system.

## Instrumentation and Conditions

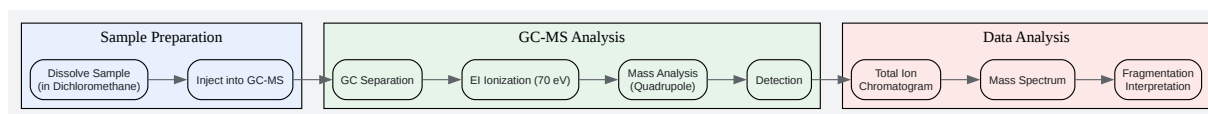
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.
- GC Conditions:
  - Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Inlet Temperature: 250 °C.
  - Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Mass Range: m/z 40-400.
  - Scan Rate: 2 scans/second.

## Data Acquisition and Analysis

- Acquire the data using the instrument's control software.
- Process the acquired data to obtain the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **Methyl 3-(2-methylphenyl)-3-oxopropanoate**.
- Identify the molecular ion and the major fragment ions.
- Compare the experimental spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

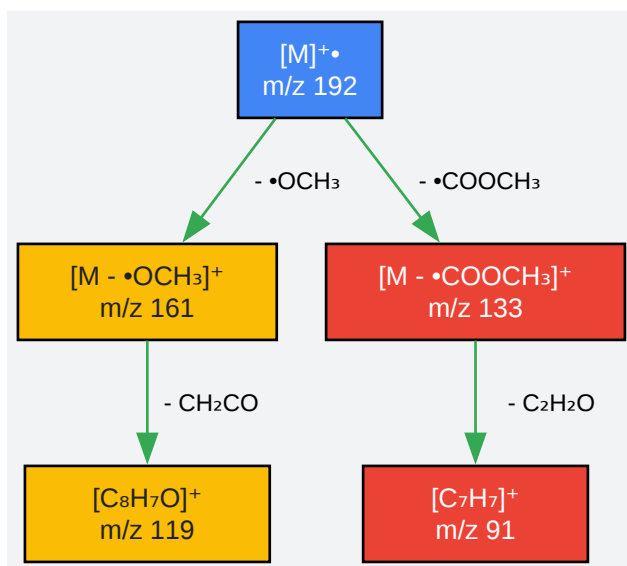
## Visualization of Key Processes

To further elucidate the analytical process and the molecular behavior, the following diagrams are provided.



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*General workflow for the GC-MS analysis of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**.*



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*Proposed primary fragmentation pathways for **Methyl 3-(2-methylphenyl)-3-oxopropanoate**.*

## Conclusion

The mass spectrometric analysis of **Methyl 3-(2-methylphenyl)-3-oxopropanoate**, particularly utilizing GC-MS with electron ionization, is a robust method for its unequivocal identification and characterization. Although a reference spectrum is not widely published, a detailed understanding of the fragmentation patterns of  $\beta$ -keto esters and aromatic compounds allows for a reliable prediction of its mass spectrum. The experimental protocol and fragmentation guide provided herein serve as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related molecules.

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## References

- 1. researchgate.net [researchgate.net]
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